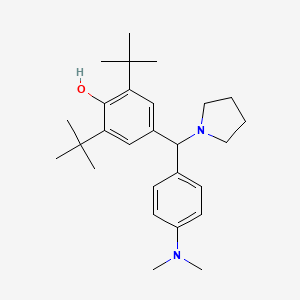

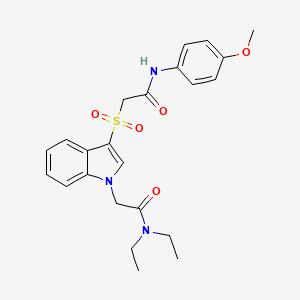

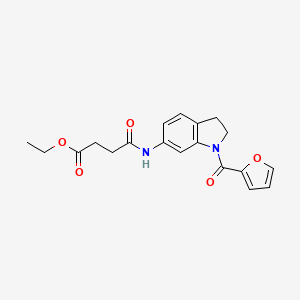

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol, commonly known as BHT-DMAP, is a chemical compound that has gained significant attention in scientific research for its potential use in various applications.

科学的研究の応用

Synthesis and Chemical Properties

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol is involved in various synthetic processes and demonstrates unique chemical behaviors in the presence of different metal ions and under specific conditions. For instance, its derivatives undergo facile rotation about specific bonds under certain conditions, highlighting their dynamic stereochemistry. These properties are utilized in the synthesis of mono-aryloxides with potential applications in materials science and catalysis. Notably, these compounds show restricted rotation on the NMR timescale when introduced with certain substituents, which could be critical for developing specific materials or catalysts with desired properties (Turner et al., 2003).

Coordination Chemistry and Catalysis

The chemical framework of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol allows for the formation of complexes with metals such as zinc and chromium. These complexes are explored for their catalytic activities, including the copolymerization of cyclohexene oxide and carbon dioxide, indicating potential applications in polymer science. Such complexes are characterized by their ability to stabilize radical species and facilitate electron transfer processes, which is fundamental for developing new catalysts and materials with enhanced performance (Devaine-Pressing et al., 2015).

Electrochemical Properties

The electrochemical behavior of this compound and its derivatives has been a subject of interest, particularly in understanding the oxidation mechanisms of phenols. Studies involving cyclic voltammetry have elucidated the pathways leading to the formation of phenoxenium cations and the subsequent generation of phenolate anions and phenoxy radicals. These insights are crucial for applications in electrochemistry and the development of electrochemical sensors or devices based on phenolic compounds (Speiser & Rieker, 1979).

特性

IUPAC Name |

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O/c1-26(2,3)22-17-20(18-23(25(22)30)27(4,5)6)24(29-15-9-10-16-29)19-11-13-21(14-12-19)28(7)8/h11-14,17-18,24,30H,9-10,15-16H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWFTQJSVFKJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2699779.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate](/img/no-structure.png)

![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)

![3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2699797.png)